molecular formula C18H18BrNO3 B2880562 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate CAS No. 1794844-59-9

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate

Cat. No.: B2880562
CAS No.: 1794844-59-9
M. Wt: 376.25
InChI Key: HQCBUXKMGMQFDI-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate typically involves a multi-step process. One common route includes the following steps:

    Esterification: The reaction of 2,4-dimethylbenzoic acid with an appropriate alcohol to form 2,4-dimethylbenzoate.

    Amidation: The coupling of 4-bromobenzylamine with 2,4-dimethylbenzoate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as azides or thiols.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate
  • 2-((4-Fluorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate
  • 2-((4-Methylbenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate

Uniqueness

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from its analogs with different halogen atoms or substituents, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-12-3-8-16(13(2)9-12)18(22)23-11-17(21)20-10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCBUXKMGMQFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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